Guamecycline, chemically known as N1,N1-diethyleniminobiguanidomethyl-tetracycline, is a tetracycline derivative. [, ] It is classified as an antibiotic due to its ability to inhibit bacterial growth. [] In scientific research, Guamecycline serves as a valuable tool for studying lung affinity due to its ability to concentrate in lung tissue. [, ]
Guamecycline is a novel antibiotic compound that belongs to the tetracycline class of antibiotics, which are known for their broad-spectrum antibacterial properties. It has been developed as a derivative of tigecycline, aiming to enhance its efficacy against resistant bacterial strains. Guamecycline has shown promising results in preclinical studies, particularly against various Gram-positive and Gram-negative bacteria.
The compound is synthesized through chemical processes that build upon existing tetracycline frameworks. Research indicates that modifications to the tigecycline structure can yield derivatives with improved pharmacological profiles. Guamecycline is primarily synthesized in laboratory settings, utilizing advanced organic synthesis techniques.
Guamecycline is classified under the category of antibiotics, specifically within the tetracycline subclass. This classification is based on its chemical structure, mechanism of action, and therapeutic applications.
The synthesis of Guamecycline involves several key steps, often starting from readily available precursors such as tigecycline or its derivatives. The methods typically include:
The synthesis may involve multiple reaction stages, including:
Guamecycline retains the core tetracycline structure but features specific modifications that enhance its binding affinity to bacterial ribosomes. The molecular formula and weight are critical for understanding its pharmacological behavior.
Property | Value |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 396.48 g/mol |
Melting Point | Approximately 170°C |
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of Guamecycline and ensure that the desired modifications have been achieved.
Guamecycline undergoes various chemical reactions during its synthesis, including:
The reaction conditions—such as temperature, solvent choice, and reaction time—are optimized to maximize yield and minimize by-products. For instance, reactions may be conducted under inert atmospheres to prevent degradation of sensitive intermediates.
Guamecycline exerts its antibacterial effects primarily through inhibition of protein synthesis in bacteria. It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and thereby blocking peptide elongation.
Studies have shown that Guamecycline maintains activity against strains resistant to other antibiotics by effectively overcoming common resistance mechanisms.
Guamecycline is characterized by:
Guamecycline has potential applications in treating infections caused by multidrug-resistant bacteria. Its development aims at providing healthcare professionals with effective treatment options where conventional antibiotics fail.
Guamecycline belongs to the tetracycline antibiotic class, a group of broad-spectrum agents characterized by a four-ring ("tetracyclic") scaffold. Tetracyclines inhibit bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing aminoacyl-tRNA attachment [1] [6]. Within this class, guamecycline is classified as a semi-synthetic derivative, distinguished by structural modifications that alter its pharmacological properties without compromising its core antibacterial mechanism [5] [6]. Tetracycline antibiotics are subdivided into three generations:
Table 1: Classification of Guamecycline Among Tetracycline Antibiotics
Generation | Subgroup | Examples | Guamecycline's Position |
---|---|---|---|
First | Natural | Tetracycline, Oxytetracycline | N/A |
Second | Semi-synthetic | Doxycycline, Minocycline | C2-modified derivative |
Third | Fully synthetic | Tigecycline | N/A |
Core Scaffold
Guamecycline retains the fundamental linear fused tetracyclic nucleus common to all tetracyclines, designated rings A, B, C, and D (Figure 1). Key conserved features include [3] [6] [8]:
Functional Modifications
Guamecycline is differentiated by a piperazinylbiguanide moiety appended to the carboxamide group at C2. This modification replaces the typical carboxamide with an extended cationic side chain (Figure 2). The structure comprises [3] [8]:
Figure 1: Core Tetracycline Scaffold (Guamecycline R = Unique C2 Modification)
__________________________________ | Ring D | Ring C | |___________________|______________| / / / / Ring A / Ring B / /___________________/______________/
Figure 2: Guamecycline's C2 Piperazinylbiguanide Modification
CONH-CH₂-N / N=C(NH)-N=C(NH₂)NH | N________| └──(piperazine)
Key Structural Insight: The biguanide group introduces multiple protonation sites, enhancing solubility and potentially altering ribosomal binding kinetics compared to simpler C2-amide derivatives [3] [5].
Guamecycline possesses five chiral centers (C4, C4a, C5a, C6, C12a) in its tetracyclic core, consistent with classic tetracyclines. Absolute configurations are designated as [3] [6]:
The stereochemical notation is formally expressed as (4S,4aS,5aR,6S,12aS). These chiral centers create a rigid, folded conformation that positions functional groups for optimal ribosomal binding [6]. The C2 piperazinylbiguanide side chain contains no chiral centers but exhibits conformational flexibility, enabling dynamic interactions with bacterial targets [3] [8].
Table 2: Stereochemical Features of Guamecycline
Chiral Center | Configuration | Functional Role |
---|---|---|
C4 | S | Positions dimethylamino group for H-bonding |
C4a | S | Maintains B-ring puckering |
C5a | R | Stabilizes C-ring conformation |
C6 | S | Orients methyl group for hydrophobic interactions |
C12a | S | Aligns C12a-OH for Mg²⁺ chelation |
Stereochemical Significance: The (4S,6S,12aS) triad creates a hydrophobic pocket that enhances affinity for the 30S ribosomal subunit, while the C2 modification may engage novel interactions with resistance-associated efflux pumps [3] [6].
Structural Implications: The piperazinylbiguanide group represents a strategic design to circumvent tetracycline resistance mechanisms. Its cationic nature may reduce recognition by efflux pumps (e.g., TetA), while the extended structure could enhance ribosomal binding affinity [5] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: